2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzo[d]imidazole, an oxadiazole, a thioether, and a benzodioxole. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The benzo[d]imidazole and oxadiazole rings in the compound are aromatic, contributing to the compound’s stability. The thioether group could provide flexibility to the molecule, and the benzodioxole group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the polarizable sulfur atom in the thioether group. These features could make the compound a target for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the aromatic rings could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Synthesis and Antibacterial Agents
This compound belongs to a class of chemicals that have been synthesized for exploring antibacterial properties. Research has shown that derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which share structural similarities, exhibit significant antibacterial activity. These compounds are synthesized through a series of reactions starting from common intermediates, demonstrating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Corrosion Inhibition
The compound is structurally related to a series of 1,3,4-oxadiazole derivatives that have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid. These studies involve gravimetric, electrochemical, SEM, and computational methods, indicating the formation of a protective layer on the metal surface and showcasing the compound's utility in materials science (Ammal, Prajila, & Joseph, 2018).
Antioxidant Properties for Base Oil
Benzimidazole derivatives, related to the compound , have been prepared and studied as antioxidants for base stock oil. These studies indicate the potential of such compounds to improve the oxidation stability of base oils, a crucial factor in extending the life and efficiency of lubricants (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Anti-inflammatory and MAP Kinase Inhibition
Research into similar benzothiazole/benzoxazole derivatives has explored their in vitro and in vivo anti-inflammatory activity, as well as their ability to inhibit p38α MAP kinase, an enzyme involved in inflammatory responses. These studies highlight the therapeutic potential of such compounds in treating inflammation and related diseases (Tariq, Kamboj, Alam, & Amir, 2018).
Antimicrobial and Hemolytic Agents
The compound is part of a broader research effort to synthesize N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating activity against selected microbial species. These studies contribute to the development of new antimicrobial agents with potential for further biological screening and application trials (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Future Directions
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(22-10-13-5-6-16-17(9-13)29-12-28-16)11-31-21-26-25-20(30-21)8-7-18-23-14-3-1-2-4-15(14)24-18/h1-6,9H,7-8,10-12H2,(H,22,27)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRXIQCJOUBSQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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